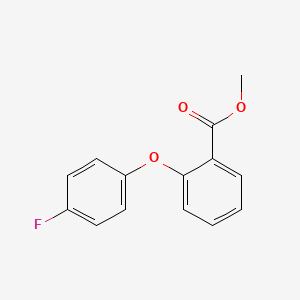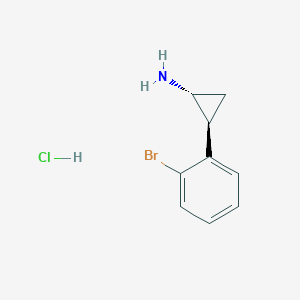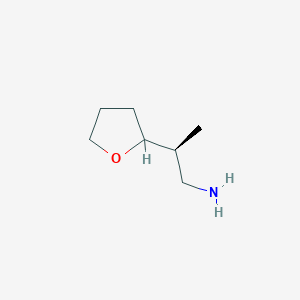
2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in regulating immune responses, cell growth, and differentiation.
Wissenschaftliche Forschungsanwendungen
Conformational Studies in Peptides
One significant application of 2-(2,3-Dihydro-indole-1-carbonyl)-cyclohexanecarboxylic acid derivatives is in the field of peptide and peptoid conformation elucidation studies. Derivatives like Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate have been designed and synthesized specifically for this purpose. These compounds have a unique structural feature - a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the side chain's conformational flexibility while keeping both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Photophysical Studies for Fluorescent Probes
Another application is in the synthesis of new fluorescent indole derivatives, which have been derived from β-brominated dehydroamino acids. These compounds, including methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate, have shown high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them potential candidates for fluorescent probes. Their specificity towards fluoride ions (F-) in photophysical studies highlights their potential utility in various analytical and biological applications (Pereira et al., 2010).
Synthesis and Application in Cancer Detection
Indole derivatives have been synthesized for use in cancer detection using optical imaging. For instance, a water-soluble 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid dye exhibited enhanced photophysical properties. This dye has shown potential in developing molecular-based beacons for cancer detection, demonstrating its significant utility in medical diagnostics and research (Pham et al., 2005).
Heterocyclic Compound Synthesis
These derivatives are also used in the synthesis of diverse heterocyclic compounds. For example, linking indole derivatives with various other rings like 1,2,4-triazole, pyridazine, and quinoxaline has resulted in a new series of nitrogen and sulfur heterocyclic systems. This approach is valuable for synthesizing complex organic compounds that could have various applications in pharmaceuticals and materials science (Boraei et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQJDSKNBDITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

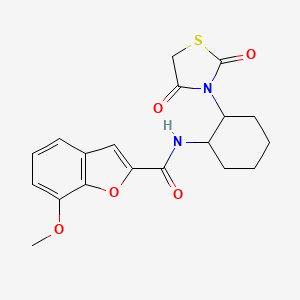
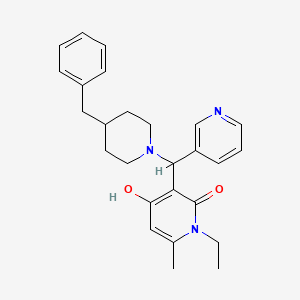
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)
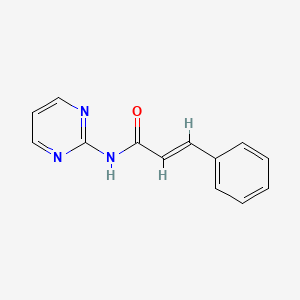

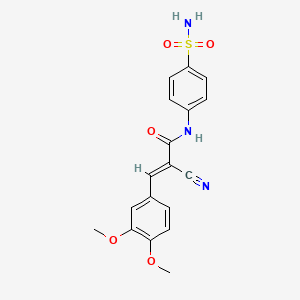
![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)

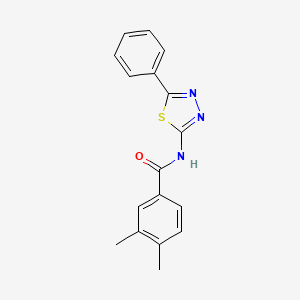
![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)
